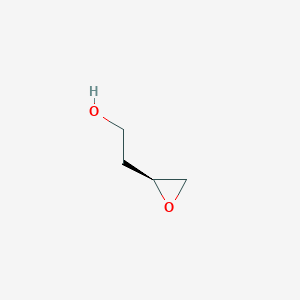

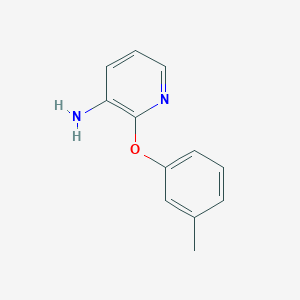

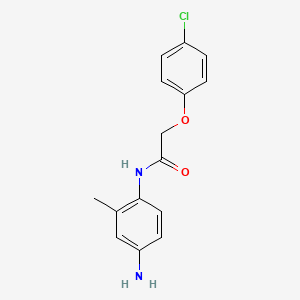

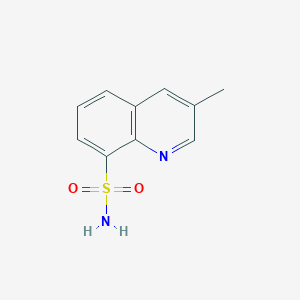

1-(4-氟-2-甲基苯基)-5-氧代吡咯烷-3-羧酸

描述

“4-Fluoro-2-methylphenylboronic acid” is a boronic acid derivative . It’s an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .

Synthesis Analysis

The synthesis of fluorinated pyridines, which are similar compounds, involves several variations of the Baltz-Schiemann reaction . For example, 2-fluoropyridines were prepared in 91–94% yields by diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .

Chemical Reactions Analysis

Fluoropyridines, which are structurally similar to your compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

科学研究应用

合成和化学性质

对 1-(4-氟-2-甲基苯基)-5-氧代吡咯烷-3-羧酸的研究包括其合成及其化学性质的探索。一种值得注意的合成方法涉及 2-氟-4-溴联苯的实用合成,这是制造具有镇痛和抗炎特性的材料的关键中间体。该合成工艺解决了在大规模生产中使用和去除钯和有毒物质带来的挑战,旨在实现更实用和更安全的生产方法 (Qiu et al., 2009)。

环境和健康应用

氟化化合物,如 1-(4-氟-2-甲基苯基)-5-氧代吡咯烷-3-羧酸,也因其环境影响和潜在的健康应用而受到研究。对全氟烷基羧酸和全氟烷磺酸的长链氟化替代品的的研究强调了需要更安全、更可持续的化学品,这些化学品不会损害人类健康或环境。本综述重点关注在各种工业和商业应用中向更安全的氟化物质过渡,强调识别和管理与这些化学品相关的风险的重要性 (Wang et al., 2013)。

液-液萃取和分离技术

用于从水流中液-液萃取 (LLX) 羧酸的溶剂技术的发展一直是一个重要的研究领域。本综述讨论了溶剂体系(包括离子液体和传统胺)在回收羧酸方面的进展。这些技术对于从有机酸可持续生产生物基塑料和其他材料至关重要,突出了高效和经济的萃取工艺的重要性 (Sprakel & Schuur, 2019)。

羧酸对生物催化剂的抑制

羧酸已被确定为生物可再生化学品的潜在原料,也是用于生产这些化学品的微生物的抑制剂。对羧酸对大肠杆菌和酿酒酵母等工程微生物的影响的研究提供了克服这些化合物抑制作用的见解。了解抑制机制有助于设计更强大的微生物菌株以提高工业性能 (Jarboe et al., 2013)。

安全和危害

未来方向

Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

作用机制

Target of Action

Similar compounds like 2-fluoro-4-methylphenylboronic acid are often used in biochemical research, suggesting that this compound may also interact with biological targets.

Biochemical Pathways

Similar compounds are often used in proteomics research , indicating that this compound may also affect protein-related pathways.

属性

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEROPJBGPBVKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

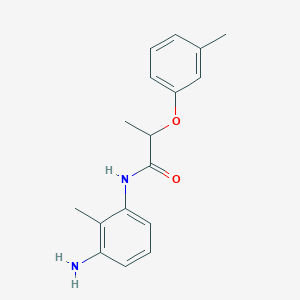

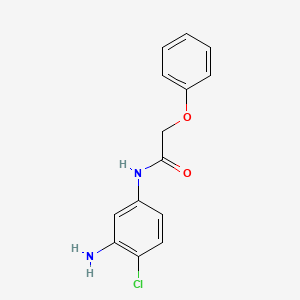

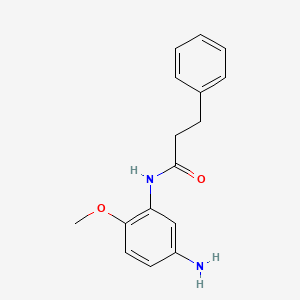

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

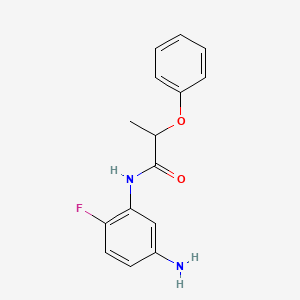

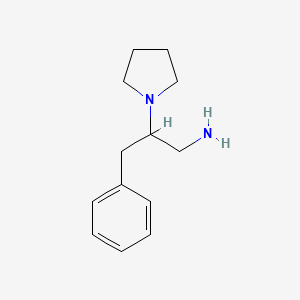

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)